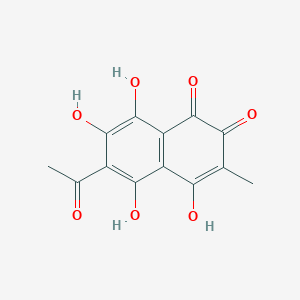![molecular formula C5H6N4O2S B14504306 [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid CAS No. 64499-99-6](/img/structure/B14504306.png)
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid: is a chemical compound that belongs to the class of tetrazine derivatives. Tetrazines are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the methylsulfanyl group and the tetrazine ring in the structure of this compound contributes to its distinct reactivity and potential utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid typically involves the following steps:
Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under controlled conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Acetic Acid Functionalization: The acetic acid moiety can be incorporated through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted tetrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: The compound can be incorporated into polymers and materials with unique electronic and optical properties.
Biology
Bioconjugation: The tetrazine ring can participate in bioorthogonal click chemistry reactions, enabling the labeling and tracking of biomolecules in living systems.
Drug Development: The compound’s unique structure can be explored for the development of novel therapeutic agents.
Medicine
Imaging: The compound can be used in the development of imaging agents for diagnostic purposes, such as positron emission tomography (PET) tracers.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazine ring can undergo bioorthogonal reactions with strained alkenes and alkynes, forming stable covalent bonds. This property is exploited in bioconjugation and imaging applications. The methylsulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]butyric acid: Contains a butyric acid moiety, offering different reactivity and applications.
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]benzoic acid: Features a benzoic acid moiety, providing unique properties for material science applications.
Uniqueness
Bioorthogonal Reactivity: The tetrazine ring’s ability to undergo rapid and selective reactions with strained alkenes and alkynes sets it apart from other compounds.
Propiedades
Número CAS |
64499-99-6 |
|---|---|
Fórmula molecular |
C5H6N4O2S |
Peso molecular |
186.19 g/mol |
Nombre IUPAC |
2-(6-methylsulfanyl-1,2,4,5-tetrazin-3-yl)acetic acid |
InChI |
InChI=1S/C5H6N4O2S/c1-12-5-8-6-3(7-9-5)2-4(10)11/h2H2,1H3,(H,10,11) |
Clave InChI |
YJLGBXZOHHUFIT-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C(N=N1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)

![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)
![7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine](/img/structure/B14504269.png)







